Ledoxantrone

Catalog No.
S548628
CAS No.
113457-05-9
M.F
C21H27N5OS
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ledoxantrone

CAS Number

113457-05-9

Product Name

Ledoxantrone

IUPAC Name

10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one

Molecular Formula

C21H27N5OS

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C21H27N5OS/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3

InChI Key

IMMFHFBXRWAZGX-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1

Solubility

Soluble in DMSO, not in water

Synonyms

Ledoxantrone; sedoxantrone; CI958; CI-958; CI 958

Canonical SMILES

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1

Description

The exact mass of the compound Ledoxantrone is 397.19363 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action in Cancer

Mitoxantrone is a DNA topoisomerase II inhibitor. Topoisomerase II is an enzyme crucial for DNA replication and cell division. Mitoxantrone binds to DNA and topoisomerase II, preventing the enzyme from functioning properly. This disrupts DNA replication and leads to cell death in cancer cells [].

Researchers are interested in understanding the exact mechanisms by which Mitoxantrone interacts with DNA. Studies using computational modeling have investigated these interactions, aiming to improve future drug design for cancer treatment [].

Potential for New Cancer Therapies

While Mitoxantrone is used in some cancers, a major drawback is its potential cardiotoxicity (heart damage) with high doses []. Scientific research is exploring ways to improve the therapeutic profile of Mitoxantrone. Studies have investigated liposomal encapsulation (a drug delivery system) as a method to reduce cardiotoxicity while maintaining efficacy [].

Use in Multiple Sclerosis Research

Mitoxantrone has been explored as a treatment for aggressive forms of MS. Research suggests it may be effective in reducing relapse rates and slowing disease progression, but the benefits are modest and come with the risk of serious side effects [].

Ledoxantrone is a synthetic anthraquinone derivative that has been developed primarily as an antineoplastic agent. It is characterized by its ability to intercalate into DNA, thereby inhibiting the replication of cancer cells. Ledoxantrone is structurally similar to doxorubicin but possesses unique properties that enhance its therapeutic potential, particularly in the treatment of certain cancers, including breast cancer and leukemia. Its mechanism of action involves the generation of reactive oxygen species, which contribute to its cytotoxic effects on malignant cells.

The biological activity of Ledoxantrone is primarily attributed to its role as a DNA intercalator. This action leads to:

  • Inhibition of DNA and RNA Synthesis: By binding to DNA, Ledoxantrone prevents the transcription and replication processes essential for cell division.
  • Induction of Apoptosis: The disruption of cellular processes triggers programmed cell death in rapidly dividing cancer cells.
  • Antitumor Activity: Clinical studies have shown that Ledoxantrone exhibits significant antitumor effects against various cancer types, particularly in combination with other chemotherapeutic agents.

Ledoxantrone can be synthesized through several methods, including:

  • Total Synthesis: A multi-step process involving the assembly of simpler organic molecules into the complex structure of Ledoxantrone. This typically includes:
    • Formation of the anthraquinone core.
    • Introduction of functional groups that enhance solubility and biological activity.
  • Semi-synthesis: Modification of naturally occurring anthraquinones or related compounds to yield Ledoxantrone. This method may involve:
    • Chemical modifications such as methylation or acylation.
  • Prodrug Approaches: Development of prodrugs that convert into Ledoxantrone in vivo, enhancing bioavailability and reducing toxicity.

Studies have demonstrated that Ledoxantrone interacts with various biological molecules:

  • DNA Interactions: Its binding affinity to DNA has been extensively studied, revealing insights into its mechanism of action and resistance patterns.
  • Protein Interactions: Research indicates that Ledoxantrone may also interact with specific proteins involved in apoptosis and cell cycle regulation.
  • Drug Interactions: Clinical studies have explored its compatibility with other chemotherapeutic agents, assessing both efficacy and safety profiles.

Ledoxantrone shares structural similarities with several other compounds, particularly anthracyclines and anthraquinones. Here are some notable comparisons:

CompoundStructure TypeMechanism of ActionUnique Features
DoxorubicinAnthracyclineDNA intercalation, topoisomerase II inhibitionWell-established clinical use; cardiotoxicity concerns
DaunorubicinAnthracyclineSimilar to doxorubicinUsed primarily for leukemia treatment
MitoxantroneAnthracenedioneDNA intercalationLess cardiotoxic than doxorubicin
EtoposidePodophyllotoxinTopoisomerase II inhibitionDifferent structural class; used for testicular cancer

Ledoxantrone's unique properties include a distinct mechanism involving reactive oxygen species generation alongside traditional intercalation, which may contribute to its efficacy against specific tumor types while potentially reducing some side effects associated with traditional anthracyclines.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

397.19363168 g/mol

Monoisotopic Mass

397.19363168 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8HBT2JRJ5T

Dates

Modify: 2024-02-18
1: Brauer CA, Coca-Perraillon M, Cutler DM, Rosen AB. Incidence and mortality of hip fractures in the United States. JAMA. 2009 Oct 14;302(14):1573-9. doi: 10.1001/jama.2009.1462. PubMed PMID: 19826027.
2: Philip Kuebler J, Moore T, Pritchard J, Kraut E. Phase II study of CI-958 in patients with hormone refractory prostate carcinoma. Invest New Drugs. 2004 Apr;22(2):181-4. PubMed PMID: 14739667.
3: Hoffman MA, Blessing JA, Nuñez ER. A phase II trial of CI-958 in recurrent platinum-sensitive ovarian carcinoma: a Gynecologic Oncology Group study. Gynecol Oncol. 2001 Jun;81(3):433-5. PubMed PMID: 11371134.
4: Arndt CA, Krailo MD, Liu-Mares W, Anderson PM, Reaman GH. Phase I study of CI-958 in children and adolescents with recurrent solid tumors. Cancer. 2001 Mar 15;91(6):1166-9. PubMed PMID: 11267962.
5: Hoff PM, Ellerton JA, Dakhil SR, Winn RJ, Abbruzzese JL, Pazdur R. Phase II study of intravenous CI-958 in metastatic colorectal adenocarcinoma. Am J Clin Oncol. 2000 Dec;23(6):602-4. PubMed PMID: 11202806.
6: Hoffman MA, Blessing JA, Morgan M. Phase II trial of CI-958 in recurrent platinum-refractory ovarian carcinoma. A Gynecologic Oncology Group Study. Gynecol Oncol. 2000 Dec;79(3):463-5. PubMed PMID: 11104620.
7: Dees EC, Whitfield LR, Grove WR, Rummel S, Grochow LB, Donehower RC. A phase I and pharmacologic evaluation of the DNA intercalator CI-958 in patients with advanced solid tumors. Clin Cancer Res. 2000 Oct;6(10):3885-94. PubMed PMID: 11051234.
8: Woolley PV, Freiha FS, Smith DC, Carlson L, Hofacker J, Quinn N, Grove W, Trump DL. A phase II trial of CI-958 in patients with hormone-refractory prostate cancer. Cancer Chemother Pharmacol. 1999;44(6):511-7. PubMed PMID: 10550573.
9: Shields AF, Philip PA, LoRusso PM, Ferris AM, Zalupski MM. Phase II study of CI-958 in colorectal cancer. Cancer Chemother Pharmacol. 1999;43(2):162-4. PubMed PMID: 9923823.
10: Lun L, Sun PM, Trubey CM, Bachur NR. Antihelicase action of CI-958, a new drug for prostate cancer. Cancer Chemother Pharmacol. 1998;42(6):447-53. PubMed PMID: 9788570.
11: Kaye SB, Workman P, Graham MA, Cassidy J, Jodrell D. Pharmacokinetics and early clinical studies of selected new drugs. Cancer Surv. 1993;17:371-96. Review. PubMed PMID: 8137348.
12: Fry DW, Besserer JA. Biochemical pharmacology and DNA-drug interactions by Cl-958, a new antitumor intercalator derived from a series of substituted 2H-[1]benzothiopyrano[4,3,2-cd]indazoles. Mol Pharmacol. 1988 Jan;33(1):84-92. PubMed PMID: 2447481.

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